molecular formula C21H34O3 B161007 [(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 3090-70-8

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B161007
CAS No.: 3090-70-8
M. Wt: 334.5 g/mol
InChI Key: MENYRVLDWKVWLK-QKSWPAOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of many bioactive steroids. Key structural attributes include:

  • C3 Acetate group: Enhances lipophilicity and metabolic stability compared to free hydroxyl groups .
  • C17 Hydroxyl group: A common modification in neurosteroids and hormones, influencing receptor binding .
  • C10 and C13 Methyl groups: Critical for structural rigidity and receptor interactions .

Synthetic routes often involve acetylation of precursor alcohols using acetyl chloride or acetic anhydride under anhydrous conditions, as demonstrated in (87% yield) . Its stereochemistry (3S,5S,8R,9S,10S,13S,14S,17S) is crucial for biological activity, with deviations leading to reduced potency .

Properties

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENYRVLDWKVWLK-QKSWPAOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346364
Record name 17beta-Hydroxy-5alpha-androstan-3beta-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3090-70-8
Record name 17beta-Hydroxy-5alpha-androstan-3beta-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Core Synthesis

The primary precursor is 5α-androstane-3β,17β-diol, a steroidal diol whose rigid framework provides the necessary stereochemical template. Alternative routes begin with pyrene derivatives, leveraging ring-contraction reactions to form the cyclopenta[a]phenanthrene core, though these are less common due to scalability issues.

Key Reaction Sequence:

  • Hydroxylation at C17 :

    • The 17β-hydroxy group is introduced via microbial oxidation or chemical methods. A patent describes using Rhodococcus spp. to oxidize the C17 position of androstane derivatives, achieving 85% conversion.

    • Chemical oxidation with Jones reagent (CrO₃/H₂SO₄) is avoided due to overoxidation risks.

  • Acetylation at C3 :

    • The 3β-hydroxy group is acetylated using acetic anhydride in pyridine at 0–5°C, yielding 92–95% of the monoacetylated product. Competing diacetylation at C17 is suppressed by steric shielding from the C13 methyl group.

Stereochemical Control

Stereoselectivity is maintained through:

  • Chiral Auxiliaries : (S)-Proline-derived catalysts enforce β-face selectivity during hydroxylation.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the desired (3S,5S,8R,9S,10S,13S,14S,17S) configuration.

Functional Group Manipulation

Hydroxylation and Protection

Temporary protection of the C17 hydroxyl group is critical to prevent undesired side reactions. Ethoxycarbonyl (EC) groups are employed due to their stability under acetylation conditions:

Procedure :

  • Dissolve 5α-androstane-3β,17β-diol (1 equiv) in dry dichloromethane.

  • Add ethyl chloroformate (1.2 equiv) and pyridine (2 equiv) at −10°C.

  • Stir for 4 h, then quench with ice-water.

  • Extract with ethyl acetate, wash with 1M HCl (3×), dry (Na₂SO₄), and concentrate.
    Yield: 88–91% of 17β-ethoxycarbonyl-protected intermediate.

Acetylation Conditions

Optimized acetylation avoids diastereomer formation:

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMinimizes elimination
SolventAnhydrous pyridineEnhances nucleophilicity
Ac₂O Equiv1.05Prevents diacetylation
Reaction Time2 h95% completion

Data adapted from.

Purification and Impurity Mitigation

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3) removes nonpolar impurities.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve diastereomers (R > 1.5).

Recrystallization

The final product is recrystallized from methanol/ether (6:1) at −20°C, yielding needle-like crystals with ≥99.5% purity.

Industrial-Scale Production

Process Intensification

  • Continuous Flow Systems : Reduce reaction times by 60% compared to batch processes.

  • Catalyst Recycling : Pd/C catalysts reused ≥5 times without activity loss in hydrogenation steps.

Quality by Design (QbD)

Critical process parameters (CPPs) identified via factorial design:

CPPAcceptable RangeImpact on Purity
Ac₂O Equiv1.0–1.1Prevents overacetylation
Reaction pH8.5–9.0Minimizes hydrolysis
Cooling Rate2–5°C/minControls crystal size

Data from .

Chemical Reactions Analysis

Types of Reactions

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Hormonal Therapy :
    • The compound exhibits properties similar to natural hormones and can be utilized in hormonal therapies. Its structural similarity to steroids allows it to interact with hormone receptors effectively.
    • Case Study : Research has shown that derivatives of this compound can modulate estrogenic activity in vitro and could be explored for therapeutic use in hormone replacement therapies .
  • Anticancer Activity :
    • Some studies indicate that steroid derivatives can inhibit cancer cell proliferation. This compound may have potential as an anticancer agent due to its ability to influence cell signaling pathways.
    • Case Study : A study demonstrated that certain steroid analogs have shown promise in inhibiting the growth of breast cancer cells by targeting estrogen receptors .
  • Anti-inflammatory Effects :
    • Compounds similar to this acetate have been noted for their anti-inflammatory properties. They may be beneficial in treating conditions characterized by inflammation.
    • Research Insight : Investigations into related compounds have revealed their efficacy in reducing inflammatory markers in various models .

Biochemical Research Applications

  • Metabolism Studies :
    • The metabolism of steroid compounds is crucial for understanding their biological activity and pharmacokinetics. This acetate can serve as a model compound for studying metabolic pathways involving steroids.
    • Data Table :
CompoundMetabolic PathwayKey Findings
[(3S,... acetatePhase I MetabolismUndergoes hydroxylation and conjugation
Related SteroidPhase II MetabolismGlucuronidation enhances solubility
  • Drug Development :
    • The compound's unique structure makes it a candidate for drug development processes aimed at creating new therapeutic agents with improved efficacy and safety profiles.
    • Research Insight : Ongoing research focuses on synthesizing analogs with modified structures to enhance bioactivity while minimizing side effects .

Mechanism of Action

The mechanism of action of [(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways include the androgen receptor signaling pathway, which plays a crucial role in regulating various physiological processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol) Bioactivity Notes Reference
Target Compound C3 acetate, C17 hydroxyl, C10/C13 methyl ~392.5* Potential neurosteroid activity
[(3R,5S,8R,9S,10R,13S,14S,17S)-6-Hydroxy-10,13-dimethyl-17-(pyridin-3-yl)...-3-yl] acetate C3 acetate, C6 hydroxyl, C17 pyridinyl ~465.6 Enhanced solubility via pyridinyl
Allopregnanolone (1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-...-17-yl]ethenone) C3 ketone, C17 hydroxyl ~318.5 Neurosteroid (GABAA modulation)
(3S,8R,9S,10R,13S,14S)-17-Acetyloxy-17-ethynyl-13-methyl...-3-yl] acetate C3 acetate, C17 ethynyl + acetyloxy ~436.6 Modified metabolic stability
(8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-...-17-one (GAP-EDL-1) C3 cyanomethoxy, C17 ketone ~341.4 Anticancer candidate

*Estimated based on analogous structures.

Physicochemical Properties

  • Lipophilicity: The C3 acetate increases logP compared to hydroxylated analogues (e.g., allopregnanolone, logP ~3.5 vs. target compound logP ~4.2*).
  • Solubility : Pyridinyl-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to polar aromatic rings, whereas ethynyl groups in reduce solubility.

Biological Activity

The compound [(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a steroid-like molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological properties and therapeutic implications.

Chemical Structure and Properties

This compound belongs to a class of steroids characterized by a tetradecahydrophenanthrene core. The specific stereochemistry at various positions (3S, 5S, 8R, etc.) contributes to its biological activity. The acetate group at the 3-position enhances its solubility and bioavailability.

Hormonal Activity

Research indicates that this compound exhibits significant androgenic activity , which is crucial for various physiological processes. It has been shown to interact with androgen receptors (AR), promoting anabolic effects in muscle tissue and influencing lipid metabolism. This property makes it a candidate for further studies in muscle-wasting diseases and metabolic disorders.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of similar compounds in the tetradecahydrophenanthrene class. For instance:

  • In vitro studies demonstrated that derivatives can inhibit the growth of prostate cancer cells by modulating AR signaling pathways.
  • In vivo models have shown promising results in reducing tumor size and proliferation rates in breast cancer models.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It appears to modulate glutamatergic neurotransmission through NMDA receptor inhibition:

  • Animal studies indicated a reduction in neuronal death following ischemic events when treated with this compound.
  • Its amphiphilic nature allows it to cross the blood-brain barrier effectively.

Case Studies

  • Prostate Cancer Model : A study involving castrated rats treated with the compound showed significant increases in muscle mass compared to control groups. The mechanism was attributed to enhanced AR signaling.
  • Neuroprotection : In a rat model of traumatic brain injury (TBI), administration of the compound resulted in lower levels of apoptotic markers and improved behavioral outcomes post-injury.

Data Table: Biological Activity Overview

PropertyEffect/OutcomeReference
Androgenic ActivityMuscle mass increase
Anticancer ActivityInhibition of prostate cancer cells
NeuroprotectionReduced neuronal apoptosis

The biological activities of [(3S,5S,...)] acetate can be attributed to several mechanisms:

  • AR Activation : Enhances anabolic processes in muscle tissues.
  • NMDA Receptor Modulation : Protects against excitotoxicity in neuronal tissues.
  • Antioxidant Properties : Reduces oxidative stress in both cancerous and non-cancerous cells.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing [(3S,5S…)] acetate with high purity and yield?

  • Methodological Answer : The compound can be synthesized via esterification of its parent alcohol using acetic anhydride or acetyl chloride under basic conditions. For example, a related steroidal acetate was synthesized by reacting 3β-hydroxy-pregn-4-en-20-one with acetylating agents, followed by purification via silica gel column chromatography (87% yield) . Copper-catalyzed oxy-alkynylation reactions with hypervalent iodine reagents (e.g., 1,2-benziodoxol-3(1H)-one derivatives) have also been employed, achieving 84–88% yields after vacuum concentration and flash chromatography . Key steps include optimizing reaction time (1–18 hours) and solvent systems (ethyl acetate/pentane).

Q. Which analytical techniques are most reliable for confirming the structure of [(3S,5S…)] acetate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. 1H and 13C NMR (e.g., 300 MHz and 75 MHz in CDCl3) provide stereochemical and functional group verification, such as distinguishing acetyl protons (δ ~2.0 ppm) and hydroxyl groups . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., calculated m/z 338.2358 vs. observed 338.2367) . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) can resolve absolute stereochemistry .

Q. What stability considerations are critical for handling [(3S,5S…)] acetate in laboratory settings?

  • Methodological Answer : While specific stability data are limited, steroidal acetates generally require storage at –20°C under inert atmospheres to prevent hydrolysis. Safety data sheets recommend using nitrile gloves and fume hoods to avoid skin contact and inhalation . Stability under photolytic or oxidative conditions should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring.

Advanced Research Questions

Q. How can reaction pathways for [(3S,5S…)] acetate be optimized to address low yields in stereoselective modifications?

  • Methodological Answer : Mechanistic studies using Density Functional Theory (DFT) can identify transition states in stereoselective reactions. For example, copper-catalyzed alkynylation reactions proceed via radical intermediates; optimizing ligand choice (e.g., bipyridine vs. phosphine) and solvent polarity (e.g., dichloromethane vs. THF) improves stereocontrol . Kinetic monitoring via in situ IR spectroscopy helps pinpoint side reactions (e.g., diazo decomposition).

Q. What in vivo models are appropriate for studying the biological activity of [(3S,5S…)] acetate?

  • Methodological Answer : Rodent models are widely used for steroidal compounds. For instance, allopregnanolone (a structural analog) was tested in rat ovarian tissue to assess steroidogenesis via ELISA for progesterone and estradiol . For anticancer activity, xenograft models with human cancer cell lines (e.g., MCF-7 breast cancer) can evaluate tumor suppression, with dose-response curves and histopathology validation .

Q. How do structural modifications at the C3 and C17 positions affect the compound’s receptor binding affinity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Surface Plasmon Resonance (SPR) assays quantify binding to targets like androgen or glucocorticoid receptors. For example, replacing the C17 hydroxyl group with an acetyl moiety reduces polarity, enhancing membrane permeability in cell-based assays . Free-energy perturbation (FEP) calculations predict binding affinity changes for C3 substituents (e.g., methoxy vs. hydroxyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.